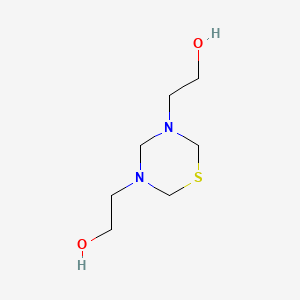
Depropylamino Chloro Propafenone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Depropylamino Chloro Propafenone-d5 is a labeled analogue of Depropylamino Chloro Propafenone, which is an impurity of Propafenone. Propafenone is a class 1C anti-arrhythmic medication used to treat illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias. The compound has a molecular formula of C18H14D5ClO3 and a molecular weight of 323.83 .
Vorbereitungsmethoden
The synthesis of Depropylamino Chloro Propafenone-d5 involves the incorporation of deuterium atoms into the molecular structure of Depropylamino Chloro Propafenone. This is typically achieved through isotopic labeling techniques. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .
Analyse Chemischer Reaktionen
Depropylamino Chloro Propafenone-d5, like its non-deuterated counterpart, can undergo various chemical reactions including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another, commonly using reagents like halogens or nucleophiles.
Wissenschaftliche Forschungsanwendungen
Depropylamino Chloro Propafenone-d5 is primarily used in scientific research due to its stable isotope labeling. Its applications include:
Metabolic Research: Used to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Utilized as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Used as a chemical reference for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Wirkmechanismus
The mechanism of action of Depropylamino Chloro Propafenone-d5 is similar to that of Propafenone. Propafenone works by slowing the influx of sodium ions into cardiac muscle cells, causing a decrease in excitability of the cells. This action is more selective for cells with a high rate but also affects normal cells. Propafenone also exhibits beta-adrenergic blocking activity, which can cause bradycardia and bronchospasm .
Vergleich Mit ähnlichen Verbindungen
Depropylamino Chloro Propafenone-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:
Depropylamino Chloro Propafenone: The non-deuterated analogue.
Propafenone: The parent compound, used as an anti-arrhythmic medication
These compounds share similar chemical structures and pharmacological properties but differ in their specific applications and stability profiles.
Eigenschaften
IUPAC Name |
1-[2-(3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2/i12D2,13D2,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNQYFAIUPNYQK-YZYYPZMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)









